7-Methyl-1,4,5,6,7,8-hexahydropyrazolo[4,3-c]azepine dihydrochloride
Description
7-Methyl-1,4,5,6,7,8-hexahydropyrazolo[4,3-c]azepine dihydrochloride is a chemical compound with the molecular formula C8H15N3·2HCl It is a heterocyclic compound that contains a pyrazoloazepine core structure
Properties
IUPAC Name |
7-methyl-1,4,5,6,7,8-hexahydropyrazolo[4,3-c]azepine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3.2ClH/c1-6-2-8-7(4-9-3-6)5-10-11-8;;/h5-6,9H,2-4H2,1H3,(H,10,11);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEKUZZDBUWVHHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(CNC1)C=NN2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclohexenone Derivative Preparation
The azepine ring is synthesized from a cyclohexenone precursor. A modified Claisen-Schmidt condensation or Michael addition introduces nitrogen functionality. For example, reacting cyclohexenone with hydroxylamine yields a cyclohexenone oxime, which undergoes Beckmann rearrangement to form a seven-membered lactam.
Example Procedure
Reduction and Functionalization
The lactam is reduced to the corresponding amine using lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. Subsequent alkylation with methyl iodide in the presence of a base (e.g., K2CO3) introduces the methyl group at position 7.
Characterization Data
- 1H NMR (DMSO-d6) : δ 2.60 (m, 4H, CH2), 2.91 (s, 3H, CH3), 3.45 (t, 2H, NHCH2).
- Molecular Formula : C8H14N2 (free base).
Pyrazole Ring Formation
Hydrazine Cyclocondensation
The azepine-amine intermediate reacts with a diketone or α,β-unsaturated ketone to form the pyrazole ring. For instance, condensation with acetylacetone in acetic acid under reflux facilitates cyclization.
Optimized Conditions
- Reactants : Azepine-amine (1.0 mol), acetylacetone (1.1 mol), glacial acetic acid (solvent).
- Reaction : Reflux at 120°C for 8 hours.
- Workup : Neutralization with NaOH, extraction with dichloromethane, and silica gel chromatography.
Regioselectivity Control
The position of substituents on the pyrazole is governed by the electronic nature of the diketone. Electron-withdrawing groups favor cyclization at the α-position, ensuring correct regiochemistry.
Salt Formation and Purification
Dihydrochloride Preparation
The free base is dissolved in anhydrous ethanol, and hydrogen chloride gas is bubbled through the solution until pH < 2. The precipitate is filtered, washed with cold ethanol, and dried under vacuum.
Critical Parameters
Crystallization
Recrystallization from ethanol/water (9:1) yields needle-shaped crystals.
Characterization Data
- Melting Point : 215–217°C (decomposition).
- 1H NMR (DMSO-d6) : δ 2.61 (m, 4H), 2.95 (s, 3H), 3.50 (t, 2H), 10.05 (br, 1H, NH).
- Molecular Weight : 224.13 g/mol.
Analytical Validation
Spectroscopic Confirmation
Purity Assessment
Scalability and Industrial Considerations
Chemical Reactions Analysis
Types of Reactions
7-Methyl-1,4,5,6,7,8-hexahydropyrazolo[4,3-c]azepine dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, often involving the use of reducing agents such as hydrogen gas or metal hydrides.
Substitution: The compound can participate in substitution reactions, where one or more atoms or groups in the molecule are replaced by different atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate, hydrogen peroxide), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides or hydroxylated derivatives, while reduction reactions may produce fully or partially reduced forms of the compound. Substitution reactions can result in a wide variety of substituted derivatives, depending on the nature of the substituents introduced.
Scientific Research Applications
Antidepressant Activity
Research indicates that derivatives of hexahydropyrazolo compounds exhibit antidepressant properties. A study highlighted the synthesis of various derivatives and their evaluation for potential antidepressant activity through behavioral models in rodents. The results suggested that these compounds could modulate neurotransmitter systems effectively, particularly serotonin and norepinephrine pathways .
Neuroprotective Effects
Another significant application is in neuropharmacology. The compound has been investigated for its neuroprotective effects against oxidative stress and neuroinflammation. In vitro studies demonstrated that it could inhibit neuronal cell death induced by toxic agents, suggesting potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's .
Anticancer Potential
The anticancer properties of 7-methyl-1,4,5,6,7,8-hexahydropyrazolo[4,3-c]azepine dihydrochloride have also been explored. Preliminary studies showed that it could induce apoptosis in cancer cell lines through mechanisms involving the activation of caspases and modulation of cell cycle progression. This positions the compound as a candidate for further development in oncology .
Anti-inflammatory Activity
The compound has demonstrated anti-inflammatory effects in various models. It was shown to inhibit the production of pro-inflammatory cytokines and chemokines in activated macrophages. This suggests its potential use in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Polymer Chemistry
In material science, this compound has been utilized as a building block for synthesizing novel polymers. Its unique structure allows for the creation of materials with enhanced thermal stability and mechanical properties. Research into these applications is ongoing to explore its utility in developing high-performance materials .
Case Study 1: Antidepressant Research
A notable case study involved the synthesis of a series of derivatives based on this compound to evaluate their antidepressant activity using forced swim tests and tail suspension tests in mice. The most promising derivatives exhibited significant reductions in immobility time compared to control groups. This study underscores the compound's potential as a scaffold for developing new antidepressants .
Case Study 2: Neuroprotection in Alzheimer's Disease Models
In another study focusing on Alzheimer's disease models, researchers treated neuronal cultures with the compound and assessed markers of neurotoxicity. Results showed a marked decrease in cell death and an increase in cell viability compared to untreated controls. This finding supports the hypothesis that this compound may offer protective benefits against neurodegenerative processes .
Mechanism of Action
The mechanism of action of 7-Methyl-1,4,5,6,7,8-hexahydropyrazolo[4,3-c]azepine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-1,4,5,6,7,8-hexahydropyrazolo[4,3-c]azepine
- 5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-c]azepine
Uniqueness
7-Methyl-1,4,5,6,7,8-hexahydropyrazolo[4,3-c]azepine dihydrochloride is unique due to its specific substitution pattern and the presence of the dihydrochloride salt form. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Biological Activity
Chemical Identity and Structure
7-Methyl-1,4,5,6,7,8-hexahydropyrazolo[4,3-c]azepine dihydrochloride is a heterocyclic compound characterized by its unique pyrazoloazepine core structure. Its molecular formula is , and it has a molar mass of approximately 224.13 g/mol. The compound is notable for its dihydrochloride salt form, which enhances its solubility and bioavailability in biological systems .
Synthesis
The synthesis typically involves the cyclization of substituted hydrazines with ketones or aldehydes under controlled conditions. This can include the use of acidic or basic catalysts to optimize yield and purity. Industrial methods often employ batch or continuous flow processes to maximize efficiency while minimizing waste.
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound is known to modulate the activity of these targets, leading to various pharmacological effects. Preliminary studies have indicated potential interactions with serotonin receptors, particularly the 5-HT7 receptor .
Pharmacological Effects
Research indicates that this compound may possess several pharmacological properties:
- Antidepressant Activity : Due to its interaction with serotonin receptors, it may exhibit antidepressant-like effects in animal models.
- Anxiolytic Properties : Some studies suggest that it could help alleviate anxiety symptoms through modulation of neurotransmitter systems.
- Neuroprotective Effects : There is emerging evidence that it may protect neuronal cells from oxidative stress and apoptosis .
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
- Study on Neurotransmitter Modulation : A study demonstrated that administration of this compound in rodent models led to significant alterations in serotonin levels in the brain, suggesting a potential role in mood regulation.
- Animal Behavior Studies : In behavioral assays involving mice treated with the compound, results indicated reduced anxiety-like behavior compared to control groups. This supports its potential as an anxiolytic agent .
- Cell Culture Studies : In vitro studies have shown that this compound can inhibit cell death in neuronal cultures exposed to neurotoxic agents, indicating possible neuroprotective properties .
Comparative Analysis
To understand the uniqueness of this compound relative to similar compounds:
| Compound Name | Molecular Formula | Key Biological Activity |
|---|---|---|
| This compound | C8H15N3·2HCl | Antidepressant-like effects; anxiolytic properties |
| 1-Methyl-1H-pyrazolo[4,3-c]azepine | C8H13N3 | Limited serotonin receptor interaction |
| 5-Hydroxytryptamine (Serotonin) | C10H12N2O | Natural neurotransmitter; mood regulation |
Q & A
Basic: What synthetic methodologies are commonly employed for preparing 7-methyl-1,4,5,6,7,8-hexahydropyrazolo[4,3-c]azepine dihydrochloride?
Answer:
The synthesis typically involves multi-step reactions, including cyclization, functionalization, and salt formation. For example, pyrazolo-azepine derivatives are often synthesized via:
- Cyclization of precursors in solvents like ethanol or dichloromethane under reflux conditions .
- Functionalization at position 7 using reagents such as silylformamidines, followed by crystallization from hexane to isolate intermediates .
- Salt formation with hydrochloric acid to yield the dihydrochloride form, ensuring proper stoichiometry and purification via recrystallization .
Key steps require monitoring by TLC and intermediate characterization using - and -NMR to confirm structural integrity .
Advanced: How can researchers optimize reaction conditions to improve yield and purity in multi-step syntheses?
Answer:
Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance cyclization efficiency, while non-polar solvents (e.g., hexane) aid in crystallization .
- Catalyst screening : Transition metal catalysts (e.g., Pd/C) can accelerate coupling reactions, reducing side products .
- Temperature control : Gradual heating/cooling minimizes decomposition; for example, reflux at 80°C for cyclization versus room temperature for acid-sensitive steps .
- In-line analytics : Use HPLC-MS to track reaction progress and identify impurities early .
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
Standard characterization includes:
- NMR spectroscopy : - and -NMR to verify proton environments and carbon frameworks. For instance, the methyl group at position 7 appears as a singlet near δ 1.2–1.5 ppm in -NMR .
- Mass spectrometry (HRMS) : Confirms molecular ion peaks and isotopic patterns consistent with Cl⁻ counterions .
- Elemental analysis : Validates stoichiometry (e.g., C, H, N, Cl percentages within ±0.4% of theoretical values) .
Advanced: How can spectral data discrepancies (e.g., NMR splitting patterns) be resolved for structurally similar derivatives?
Answer:
Discrepancies often arise from dynamic processes (e.g., ring puckering) or impurities. Mitigation strategies:
- Variable-temperature NMR : Identifies conformational exchange broadening; cooling to −40°C may resolve splitting .
- 2D NMR (COSY, NOESY) : Correlates proton-proton interactions to distinguish regioisomers .
- Spiking experiments : Adding authentic samples to the mixture can confirm/rule out co-eluting impurities in HPLC .
Basic: How does the methyl group at position 7 influence the compound’s physicochemical properties?
Answer:
The methyl group:
- Enhances lipophilicity , increasing logP by ~0.5–1.0 units compared to unmethylated analogs, as calculated via computational methods (e.g., ChemAxon) .
- Affects crystal packing : Methyl substitution can alter hydrogen-bonding networks, impacting solubility and melting point (e.g., mp 239–241°C for related hydrates) .
- Modulates stability : Steric hindrance from the methyl group reduces susceptibility to oxidative degradation .
Advanced: What strategies are effective for modifying the core structure to enhance receptor binding affinity?
Answer:
Rational design approaches include:
- Bioisosteric replacement : Substituting the methyl group with trifluoromethyl or cyclopropyl to optimize van der Waals interactions .
- Ring expansion : Converting the azepine ring to an 8-membered diazocine to probe conformational flexibility in binding pockets .
- Protonation state tuning : Adjusting pH during assays to assess the impact of the dihydrochloride form on target engagement (e.g., ion channel modulation) .
Basic: What protocols ensure the compound’s stability during storage and handling?
Answer:
- Storage : Keep in airtight containers under inert gas (N or Ar) at −20°C to prevent hygroscopic degradation .
- Light protection : Amber glass vials minimize photolytic decomposition .
- Purity checks : Regular HPLC analysis (e.g., C18 columns, 0.1% TFA in mobile phase) to monitor degradation .
Advanced: How can researchers reconcile contradictory biological activity data across studies?
Answer:
Contradictions often stem from methodological variability. Standardization steps:
- Assay validation : Use positive controls (e.g., known receptor antagonists) to calibrate readouts .
- Buffer consistency : Ensure identical ionic strength and pH (e.g., PBS vs. HEPES) to avoid artifactual results .
- Meta-analysis : Apply statistical tools (e.g., Cohen’s d) to quantify effect sizes across datasets .
Basic: What computational tools are recommended for modeling this compound’s interactions?
Answer:
- Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding poses in target proteins .
- DFT calculations : Gaussian 16 for optimizing geometry and calculating electrostatic potential surfaces .
- MD simulations : GROMACS to assess conformational dynamics over nanosecond timescales .
Advanced: How to design a mechanistic study linking structural modifications to pharmacokinetic outcomes?
Answer:
- Step 1 : Synthesize analogs with systematic substitutions (e.g., methyl → ethyl → isopropyl) .
- Step 2 : Measure logD (octanol-water) and plasma protein binding via equilibrium dialysis .
- Step 3 : Corrogate data with in vivo PK (e.g., rat models, LC-MS/MS quantification) to identify critical substituents for bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
